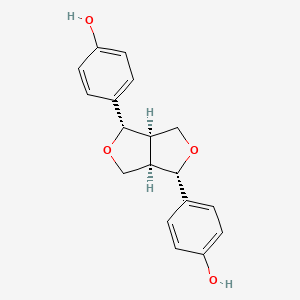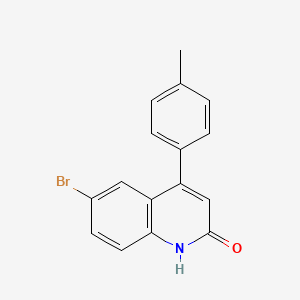
Lithium 2-(1-cyanocyclopropyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(1-cyanocyclopropyl)nicotinate is an organic lithium compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a lithium ion, a cyanocyclopropyl group, and a nicotinate moiety
Preparation Methods
The preparation of Lithium 2-(1-cyanocyclopropyl)nicotinate typically involves organic synthesis reactions. The synthetic route generally includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Lithium 2-(1-cyanocyclopropyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
Lithium 2-(1-cyanocyclopropyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of Lithium 2-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets and pathways within biological systems. The lithium ion in the compound can modulate various enzymes and receptors, leading to changes in cellular signaling and function. Specific pathways affected by the compound may include those involved in neurotransmission, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Lithium 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with therapeutic applications.
Lithium orotate:
Properties
Molecular Formula |
C10H7LiN2O2 |
|---|---|
Molecular Weight |
194.1 g/mol |
IUPAC Name |
lithium;2-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2.Li/c11-6-10(3-4-10)8-7(9(13)14)2-1-5-12-8;/h1-2,5H,3-4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
NZKMICUUYJGXMQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C#N)C2=C(C=CC=N2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)



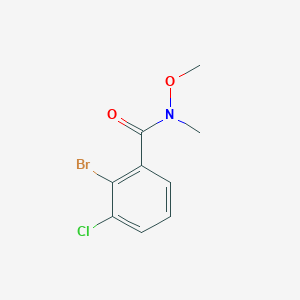
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
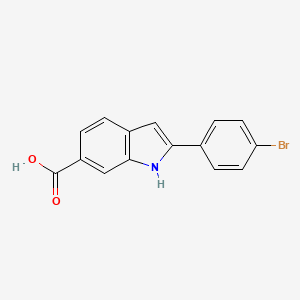
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
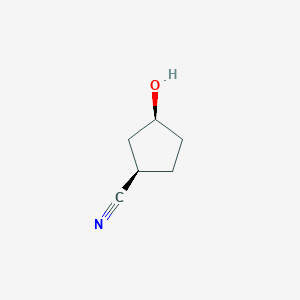
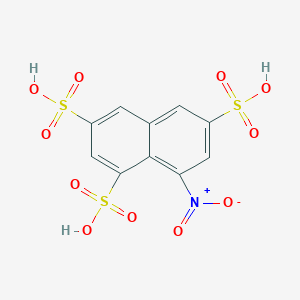

![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
